1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(m-tolyl)thiourea
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Overview
Description
1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(m-tolyl)thiourea is a complex organic compound that features a unique combination of indole, pyridine, and thiourea functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(m-tolyl)thiourea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The starting material, 2-methylindole, undergoes alkylation with an appropriate alkyl halide to form 2-(2-methyl-1H-indol-3-yl)ethyl.
Pyridine Derivative Synthesis: Pyridine-3-carboxaldehyde is reacted with a suitable reducing agent to form pyridin-3-ylmethanol.
Thiourea Formation: The final step involves the reaction of the indole and pyridine derivatives with m-tolyl isothiocyanate under controlled conditions to form the desired thiourea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(m-tolyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(m-tolyl)thiourea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties make it suitable for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(m-tolyl)thiourea involves its interaction with specific molecular targets and pathways. The indole and pyridine moieties may interact with biological receptors, while the thiourea group can form hydrogen bonds and other interactions with target molecules. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-(m-tolyl)thiourea: Lacks the pyridine moiety.
1-(pyridin-3-ylmethyl)-3-(m-tolyl)thiourea: Lacks the indole moiety.
1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)thiourea: Lacks the m-tolyl group.
Uniqueness
1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(m-tolyl)thiourea is unique due to the presence of all three functional groups (indole, pyridine, and thiourea) in a single molecule
Properties
IUPAC Name |
1-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-(3-methylphenyl)-1-(pyridin-3-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4S/c1-18-7-5-9-21(15-18)28-25(30)29(17-20-8-6-13-26-16-20)14-12-22-19(2)27-24-11-4-3-10-23(22)24/h3-11,13,15-16,27H,12,14,17H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBBRQJXFJNZJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)N(CCC2=C(NC3=CC=CC=C32)C)CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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